molecular formula C9H7ClN2 B1349341 5-(3-chlorophenyl)-1H-pyrazole CAS No. 59843-69-5

5-(3-chlorophenyl)-1H-pyrazole

Cat. No.: B1349341
CAS No.: 59843-69-5
M. Wt: 178.62 g/mol
InChI Key: HSZSUEDJQQWSHX-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenyl group. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The presence of the 3-chlorophenyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 3-chlorobenzoyl compounds. One common method is the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization under acidic or basic conditions to form the pyrazole ring.

  • Step 1: Formation of Hydrazone Intermediate

    • React 3-chlorobenzoyl chloride with hydrazine hydrate in an organic solvent such as ethanol or methanol.
    • The reaction is typically carried out at room temperature or slightly elevated temperatures.
  • Step 2: Cyclization to Form Pyrazole Ring

    • The hydrazone intermediate is then cyclized by heating with a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
    • The reaction mixture is refluxed for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

  • Substitution Reactions

    • The chlorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
  • Oxidation and Reduction Reactions

    • The pyrazole ring can undergo oxidation to form pyrazole N-oxides.
    • Reduction reactions can convert the pyrazole ring to dihydropyrazole derivatives.
  • Coupling Reactions

    • The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products Formed

  • Substituted pyrazoles
  • Pyrazole N-oxides
  • Dihydropyrazole derivatives
  • Biaryl derivatives

Scientific Research Applications

5-(3-chlorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex heterocyclic compounds.
    • Employed in the development of new materials with specific electronic or optical properties.
  • Biology

    • Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
    • Studied for its interactions with various biological targets, including enzymes and receptors.
  • Medicine

    • Explored as a lead compound in drug discovery programs for the development of new therapeutic agents.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
  • Industry

    • Utilized in the production of agrochemicals, dyes, and pigments.
    • Applied in the development of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1H-pyrazole depends on its specific application and target:

  • Biological Targets

    • The compound may interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites.
    • It can also bind to receptors, modulating their signaling pathways.
  • Molecular Pathways

    • The compound may affect cellular processes such as apoptosis, cell proliferation, and signal transduction.
    • It can influence the expression of genes involved in various physiological and pathological conditions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1H-pyrazole
  • 5-(2-chlorophenyl)-1H-pyrazole
  • 5-(3-bromophenyl)-1H-pyrazole
  • 5-(3-fluorophenyl)-1H-pyrazole

Uniqueness

  • The presence of the 3-chlorophenyl group in 5-(3-chlorophenyl)-1H-pyrazole imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • Compared to other halogen-substituted pyrazoles, the 3-chlorophenyl derivative may exhibit unique pharmacological profiles and chemical behaviors.

Properties

IUPAC Name

5-(3-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZSUEDJQQWSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370955
Record name 3-(3-Chlorophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59843-69-5
Record name 3-(3-Chlorophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 5-(3-chlorophenyl)-1H-pyrazole into the molecular structure contribute to the inhibition of FXIa?

A1: The research paper highlights the identification of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as "privileged fragments" for designing FXIa inhibitors. [] This essentially means that this specific chemical structure demonstrates a strong tendency to bind to FXIa. The researchers replaced a previously identified fragment, (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide, with this compound-3-carboxamide within a known FXIa inhibitor. This change aimed to utilize the inherent binding affinity of the this compound moiety to interact with the active site of FXIa and disrupt its enzymatic activity. While the exact binding interactions are not fully elucidated in this particular excerpt, the presence of the 2-methylcyclopropanecarboxamide group in the final compound (7za) was shown to form crucial hydrogen bonds with key residues within the FXIa active site (Tyr58B and Thr35). [] This suggests that the incorporated this compound scaffold likely contributes to the overall binding affinity and positions the molecule favorably for these key interactions.

Q2: What are the implications of inhibiting FXIa in a therapeutic context?

A2: FXIa is a key enzyme involved in the coagulation cascade, playing a crucial role in the amplification of thrombin generation, which ultimately leads to blood clot formation. [] Inhibiting FXIa is a promising strategy for developing anticoagulant drugs with potentially fewer bleeding side effects compared to existing therapies targeting other coagulation factors. This is because FXIa acts downstream in the coagulation cascade, and its inhibition is thought to primarily impact thrombus formation under high shear stress conditions (such as those found in narrowed arteries during thrombosis) while having a lesser effect on normal hemostasis. [] Therefore, targeting FXIa with inhibitors containing the this compound moiety holds promise for developing safer and more effective anticoagulant therapies for conditions like thrombosis.

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